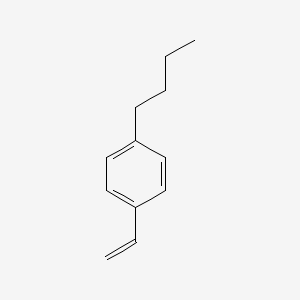
1-Butyl-4-ethenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a butyl group and an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyl-4-ethenylbenzene can be synthesized through various methods. One common approach involves the alkylation of 4-ethenylbenzene with butyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 1-butyl-4-ethyltoluene. This process is carried out at elevated temperatures and pressures using a metal catalyst such as platinum or palladium.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-4-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Butylbenzene carboxylic acid, butylbenzene aldehyde.
Reduction: 1-Butyl-4-ethylbenzene.
Substitution: 1-Butyl-4-bromobenzene, 1-butyl-4-nitrobenzene.
Applications De Recherche Scientifique
1-Butyl-4-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers and resins, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-butyl-4-ethenylbenzene involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of reactive intermediates that further react to produce the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-4-ethynylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Butyl-4-methylbenzene: Similar structure but with a methyl group instead of an ethenyl group.
1-Butyl-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethenyl group.
Uniqueness
1-Butyl-4-ethenylbenzene is unique due to the presence of both a butyl group and an ethenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H16 |
|---|---|
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-butyl-4-ethenylbenzene |
InChI |
InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,7-10H,2-3,5-6H2,1H3 |
Clé InChI |
QOVCUELHTLHMEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C=C |
Numéros CAS associés |
30815-20-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


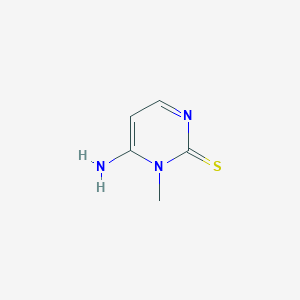
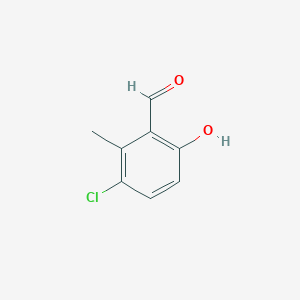

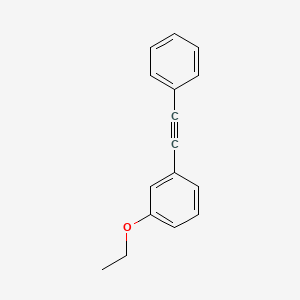
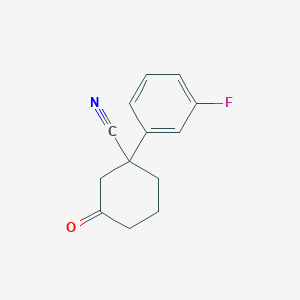
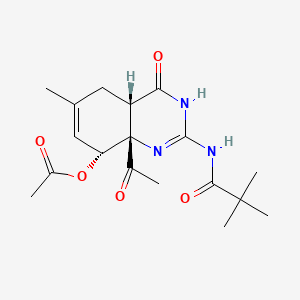
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)
![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
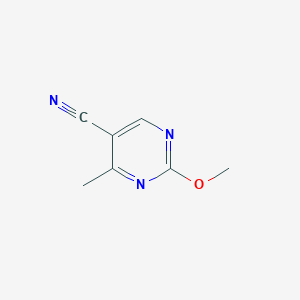
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)

